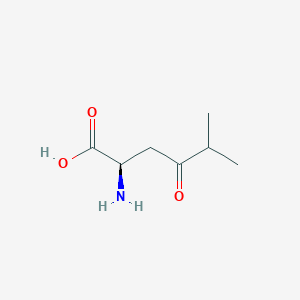

(2R)-2-Amino-5-methyl-4-oxohexanoic acid

Beschreibung

(2R)-2-Amino-5-methyl-4-oxohexanoic acid is a non-proteinogenic amino acid featuring a stereospecific (2R) configuration, a methyl group at position 5, and a ketone (oxo) group at position 4. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of approximately 145.16 g/mol (based on analogous compounds) .

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

(2R)-2-amino-5-methyl-4-oxohexanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)/t5-/m1/s1 |

InChI-Schlüssel |

MHDVJWFLCVCFAR-RXMQYKEDSA-N |

Isomerische SMILES |

CC(C)C(=O)C[C@H](C(=O)O)N |

Kanonische SMILES |

CC(C)C(=O)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for preparing (2R)-2-Amino-5-methyl-4-oxohexanoic acid involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction requires careful control of reaction conditions and the selection of suitable solvents .

Industrial Production Methods

In industrial settings, the production of (2R)-2-Amino-5-methyl-4-oxohexanoic acid typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with attention to reaction conditions, solvent selection, and purification steps to ensure high purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-5-methyl-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions and the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-5-methyl-4-oxohexanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of polypeptide compounds and amino acid derivatives.

Biology: This compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs and therapeutic agents.

Industry: It is used in the production of hormones and other bioactive compounds.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-5-methyl-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive peptides, which can interact with receptors and enzymes in the body to exert their effects. The exact molecular targets and pathways depend on the specific bioactive peptides derived from this compound .

Vergleich Mit ähnlichen Verbindungen

(2R)-2-Amino-5-oxohexanoic Acid

- Molecular Formula: C₆H₁₁NO₃

- Key Differences :

- The oxo group is at position 5 instead of position 4.

- Lacks the methyl group at position 5.

- The oxo group’s position affects hydrogen-bonding patterns, as seen in related oxo-amino acids .

(2R)-Aziridine-2-carboxylic Acid (in Dipeptides)

- Molecular Formula: C₃H₅NO₂

- Key Differences :

- Contains a strained three-membered aziridine ring instead of a linear chain.

- Lacks oxo and methyl groups.

- Implications: The aziridine ring enables unique reactivity (e.g., ring-opening reactions for covalent modifications) but introduces synthetic challenges, such as instability under acidic conditions . Unlike (2R)-2-Amino-5-methyl-4-oxohexanoic acid, this compound is primarily used as a peptide backbone modifier or covalent inhibitor.

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Molecular Formula: C₁₁H₁₁NO₅

- Key Differences: Features a benzoic acid core and ethoxy-oxoacetamido side chain. Non-amino acid structure with planar geometry.

- Implications :

Comparative Data Table

Biologische Aktivität

(2R)-2-Amino-5-methyl-4-oxohexanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is notable for its structural features that may influence its interaction with various biological systems, particularly in enzymatic reactions and metabolic pathways.

Chemical Structure and Properties

The chemical formula for (2R)-2-amino-5-methyl-4-oxohexanoic acid is . It features a chiral center at the second carbon, which is critical for its biological activity. The presence of a keto group and an amino group suggests potential interactions with enzymes involved in amino acid metabolism.

Biological Activities

Research indicates that (2R)-2-amino-5-methyl-4-oxohexanoic acid exhibits various biological activities, particularly in the context of enzyme interactions and metabolic processes. Below are some key findings:

Enzyme Interactions

- Transaminase Activity : The compound has been studied for its role as a substrate in transaminase reactions. Variants of transaminases, such as those derived from Chromobacterium violaceum, have shown increased affinity for this compound when specific mutations are introduced. For instance, the CV_Y168F variant demonstrated a 1.5-fold increase in activity towards related substrates, indicating that structural modifications can enhance enzyme efficiency towards (2R)-2-amino-5-methyl-4-oxohexanoic acid .

- Kinetic Studies : Kinetic analyses reveal that certain mutations in transaminases can significantly alter their catalytic efficiency with (2R)-2-amino-5-methyl-4-oxohexanoic acid as a substrate. For example, double mutants showed up to a 4.4-fold increase in catalytic efficiency compared to wild-type enzymes .

Case Study 1: Enzyme Engineering

A study focused on the engineering of transaminases to improve their substrate specificity and activity found that introducing mutations could enhance the enzyme's interaction with (2R)-2-amino-5-methyl-4-oxohexanoic acid. This research highlights the potential for biotechnological applications where engineered enzymes could be used for the synthesis of valuable amino acids .

Case Study 2: Synthesis of Bioactive Compounds

Another investigation into the synthesis of bioactive compounds from simple precursors included (2R)-2-amino-5-methyl-4-oxohexanoic acid as an intermediate. This study emphasized the compound's utility in producing other biologically relevant molecules through enzymatic pathways .

Data Summary

The following table summarizes key findings related to the biological activity of (2R)-2-amino-5-methyl-4-oxohexanoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.